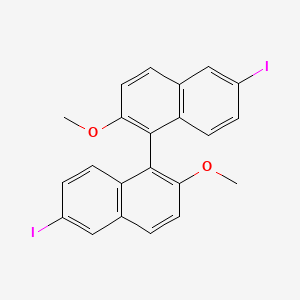
6,6'-Diiodo-2,2'-dimethoxy-1,1'-binaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-Diiodo-2,2’-dimethoxy-1,1’-binaphthalene is a chemical compound characterized by the presence of iodine and methoxy groups attached to a binaphthalene core. This compound is a derivative of binaphthalene, which is known for its unique structural and electronic properties. The presence of iodine atoms makes it particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Diiodo-2,2’-dimethoxy-1,1’-binaphthalene typically involves the iodination of 2,2’-dimethoxy-1,1’-binaphthalene. This can be achieved using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for 6,6’-Diiodo-2,2’-dimethoxy-1,1’-binaphthalene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 6,6’-Diiodo-2,2’-dimethoxy-1,1’-binaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium iodide in the presence of a suitable catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted binaphthalenes, while oxidation can lead to the formation of quinones or other oxidized derivatives.
科学研究应用
6,6’-Diiodo-2,2’-dimethoxy-1,1’-binaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, such as potential pharmaceuticals or probes for biological studies.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It can be used in the production of advanced materials, such as polymers or nanomaterials, due to its structural properties.
作用机制
The mechanism by which 6,6’-Diiodo-2,2’-dimethoxy-1,1’-binaphthalene exerts its effects depends on the specific application. In chemical reactions, the iodine atoms play a crucial role in facilitating various transformations. The methoxy groups can also influence the reactivity and stability of the compound. In biological systems, the compound’s interactions with molecular targets and pathways would depend on its specific structure and functional groups.
相似化合物的比较
- 6,6’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene
- 6,6’-Dichloro-2,2’-dimethoxy-1,1’-binaphthalene
- 2,2’-Dimethoxy-1,1’-binaphthalene
Comparison: 6,6’-Diiodo-2,2’-dimethoxy-1,1’-binaphthalene is unique due to the presence of iodine atoms, which are larger and more polarizable compared to bromine or chlorine. This can lead to different reactivity and properties. For example, iodine-containing compounds often exhibit higher reactivity in substitution reactions and can form stronger interactions in biological systems .
属性
CAS 编号 |
491610-62-9 |
|---|---|
分子式 |
C22H16I2O2 |
分子量 |
566.2 g/mol |
IUPAC 名称 |
6-iodo-1-(6-iodo-2-methoxynaphthalen-1-yl)-2-methoxynaphthalene |
InChI |
InChI=1S/C22H16I2O2/c1-25-19-9-3-13-11-15(23)5-7-17(13)21(19)22-18-8-6-16(24)12-14(18)4-10-20(22)26-2/h3-12H,1-2H3 |
InChI 键 |
UTYTWHGPDXVGDP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)I)C3=C(C=CC4=C3C=CC(=C4)I)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


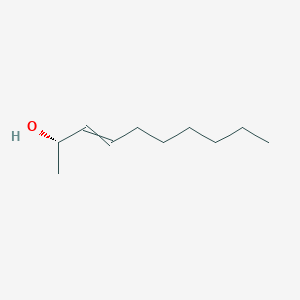
![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)
![4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-](/img/structure/B14251338.png)

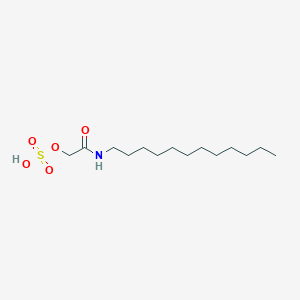
![4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one](/img/structure/B14251367.png)
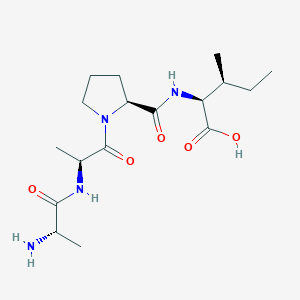
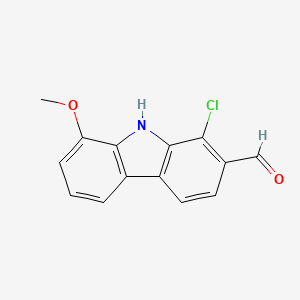
![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)
![[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene](/img/structure/B14251405.png)
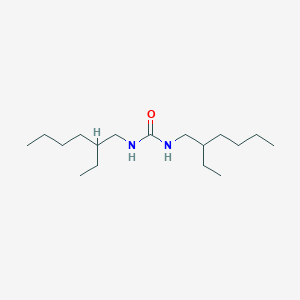
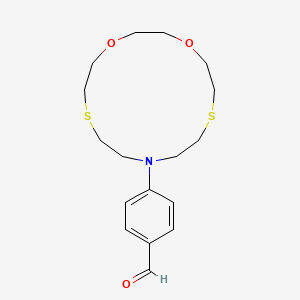
![Benzamide, 2-[([1,1'-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy-](/img/structure/B14251419.png)
![(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole](/img/structure/B14251427.png)
